5-tert-Butyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-tert-butyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2/c1-11(2,3)7-5-8(12(13,14)15)18-9(16-7)4-6(17-18)10(19)20/h4,7-8,16H,5H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJBBJYORBOEOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(N2C(=CC(=N2)C(=O)O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420919 | |
| Record name | 5-tert-Butyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-41-4 | |
| Record name | 5-tert-Butyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-tert-Butyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS Number: 436088-41-4) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 291.27 g/mol. The compound features a complex heterocyclic structure that contributes to its diverse biological activities.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds within the pyrazolo[1,5-a]pyrimidine class. For instance, derivatives similar to 5-tert-butyl-7-trifluoromethyl have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in the inflammatory process. In vitro assays indicated that certain derivatives exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib and indomethacin .
| Compound | COX-2 IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |
|---|---|---|---|
| Derivative A | 0.04 ± 0.01 | Celecoxib | 0.04 ± 0.01 |
| Derivative B | 0.04 ± 0.02 | Indomethacin | 9.17 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, it demonstrated selective cytotoxicity against specific cancer cell lines while sparing normal cells. For example, one study reported an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent antiproliferative effects . Additionally, the compound was found to inhibit lung metastasis in animal models more effectively than known treatments like TAE226.
Structure-Activity Relationships (SAR)
The structure of 5-tert-butyl-7-trifluoromethyl plays a crucial role in its biological activity. Modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance or diminish its pharmacological effects. For instance:
- The presence of electron-withdrawing groups such as trifluoromethyl enhances activity against various targets.
- Alkyl substitutions at specific positions can improve selectivity and potency against cancer cells while reducing toxicity to normal cells.
Toxicity and Safety Profile
Toxicity studies have shown that the compound exhibits a favorable safety profile in animal models at high doses (up to 2000 mg/kg) without acute toxicity signs . Long-term studies are necessary to fully establish its safety for therapeutic use.
Case Studies
Several case studies have reported on the efficacy of this compound in preclinical models:
- Inflammation Model : In carrageenan-induced paw edema tests, derivatives showed significant reduction in inflammation compared to control groups.
- Cancer Model : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in a marked reduction in metastatic nodules over a treatment period of 30 days.
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent in several areas:
- Anticancer Activity : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit anticancer properties. Studies have shown that modifications to the pyrazolo structure can enhance selectivity and potency against various cancer cell lines .
- Anti-inflammatory Effects : Compounds containing the pyrazolo[1,5-a]pyrimidine scaffold have been investigated for their anti-inflammatory properties. They may inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases .
Biochemical Research
The compound is also utilized in biochemical assays and studies due to its ability to interact with specific biological targets:
- Enzyme Inhibition : It has been reported that this compound can act as an inhibitor for certain enzymes, which is crucial for developing new drugs targeting metabolic pathways .
- Cell Signaling Modulation : Research suggests that derivatives of this compound can modulate cell signaling pathways, providing insights into cellular mechanisms and potential therapeutic interventions .
Material Science
Beyond biological applications, 5-tert-butyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is being explored in material science for its unique chemical properties:
- Fluorinated Polymers : Its trifluoromethyl group may contribute to the development of fluorinated polymers with enhanced chemical resistance and thermal stability .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation. The results indicated a promising avenue for further development of targeted cancer therapies using this scaffold .
Case Study 2: Anti-inflammatory Drug Development
In another research project, scientists synthesized various derivatives of this compound and tested their efficacy in reducing inflammation in animal models. The findings showed significant reductions in inflammatory markers compared to control groups, suggesting that these compounds could lead to new anti-inflammatory medications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-tert-Butyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with structurally analogous derivatives, focusing on substituent variations and physicochemical properties:
Key Observations:
Substituent Effects on Lipophilicity :
- The tert-butyl group in the target compound increases lipophilicity compared to smaller alkyl (e.g., ethyl) or aromatic (e.g., 4-methoxyphenyl) substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Trifluoromethyl groups universally improve metabolic stability across analogs due to resistance to oxidative degradation .
Biological Activity :
- Derivatives like MK79 (5-(3,5-bis(trifluoromethyl)phenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) exhibit kinase inhibitory activity, suggesting the pyrazolo[1,5-a]pyrimidine scaffold’s versatility in drug discovery .
- The boronate ester in compound 173 () enables use in cross-coupling reactions for further derivatization, a feature absent in the target compound .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for analogs, such as Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for boronate-containing derivatives) or cyclocondensation reactions .
Research Findings and Data
Solubility and Stability Trends:
- Carboxylic Acid Derivatives: Compounds with polar groups (e.g., carboxylic acid at position 2 or 3) show improved solubility in polar solvents (e.g., DMSO or aqueous buffers) compared to non-acidic analogs .
- Thermal Stability : Trifluoromethyl-substituted derivatives exhibit higher thermal stability due to strong C-F bonds, as evidenced by consistent melting points (>150°C) in related compounds .
Q & A
Q. What are the optimal reaction conditions for synthesizing pyrazolo[1,5-a]pyrimidine derivatives with bulky substituents like tert-butyl and trifluoromethyl groups?
Methodological Answer: Synthesis often involves cyclocondensation of enaminones with aminopyrazole precursors. For example, tert-butyl and trifluoromethyl groups can be introduced via nucleophilic substitution or Suzuki-Miyaura coupling. Key steps include:
- Using PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) as a coupling agent in 1,4-dioxane under inert atmosphere to achieve yields of 67–70% .
- Refluxing in pyridine or ethanol/DMF for crystallization, as demonstrated in analogous pyrazolo[1,5-a]pyrimidine syntheses .
- Monitoring reaction progress via TLC and confirming purity via melting point analysis (e.g., 221–268°C ranges reported for similar compounds) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer: A multi-technique approach is essential:
- 1H/13C NMR : Assign peaks using DEPT and HSQC to distinguish aromatic protons (δ 6.5–8.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functionalities .
- Mass Spectrometry (MS) : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ for C₁₈H₂₀F₃N₅ at m/z 363.4) .
- Elemental Analysis : Ensure ≤0.4% deviation between theoretical and experimental C/H/N values .
Q. How can researchers address solubility challenges during purification of pyrazolo[1,5-a]pyrimidine carboxylic acids?
Methodological Answer:
- Recrystallization : Use mixed solvents like ethanol/DMF (1:1) to improve solubility of polar intermediates .
- pH Adjustment : For carboxylic acid derivatives, neutralize acidic solutions (pH 6–7) to precipitate products .
- Chromatography : Employ silica gel columns with gradient elution (e.g., hexane/ethyl acetate) for non-polar analogs .
Advanced Research Questions
Q. What strategies enhance the regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core for targeted biological activity?
Methodological Answer:
- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) at –78°C to deprotonate C–H positions adjacent to electron-withdrawing groups (e.g., trifluoromethyl) for aryl coupling .
- Protecting Groups : Introduce Boc (tert-butoxycarbonyl) groups to shield reactive amines during multi-step syntheses .
- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide electrophilic substitution .
Q. How can discrepancies in reported spectral data for pyrazolo[1,5-a]pyrimidine derivatives be resolved?
Methodological Answer:
- Heteronuclear NMR : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .
- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments for trifluoromethyl (¹⁹F NMR, δ –60 to –70 ppm) and tert-butyl groups .
- Cross-Validation : Compare data with structurally characterized analogs (e.g., 5,7-dimethyl-2-phenyl derivatives, CAS 87119-67-3) .
Q. What are the structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidine derivatives in enzyme inhibition?
Methodological Answer:
- Trifluoromethyl Role : The –CF₃ group enhances metabolic stability and hydrophobic interactions with enzyme pockets (e.g., kinases) .
- Carboxylic Acid Bioisosteres : Replace –COOH with tetrazole or acyl sulfonamide groups to improve bioavailability while retaining binding affinity .
- Biological Assays : Test cytotoxicity via MTT assays (IC₅₀ values <10 µM reported for anticancer analogs) and enzyme inhibition via fluorescence-based kinetic studies .
Q. How should researchers evaluate environmental risks associated with pyrazolo[1,5-a]pyrimidine waste products?
Methodological Answer:
- Hazard Classification : Assess using GHS criteria (e.g., H400: toxic to aquatic life) for intermediates like trifluoromethyl-containing compounds .
- Waste Management : Separate halogenated byproducts and dispose via licensed facilities specializing in fluorinated waste .
- Biodegradation Studies : Conduct OECD 301F tests to measure aerobic degradation in simulated aquatic environments .
Data Contradiction Analysis
Q. Why do yields vary significantly in Suzuki-Miyaura couplings of pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
- Catalyst Selection : Pd(PPh₃)₂Cl₂ outperforms Pd(OAc)₂ in coupling electron-deficient aryl boronic acids (yields increase from 45% to 93% with optimized catalysts) .
- Solvent Effects : 1,4-Dioxane vs. THF: Higher dielectric solvents improve solubility of polar intermediates, reducing side-product formation .
- Oxygen Sensitivity : Inert atmosphere (N₂/Ar) is critical to prevent palladium oxidation and catalyst deactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
